Streptomycin pantothenate is a compound formed from the combination of streptomycin, an aminoglycoside antibiotic, and pantothenic acid, also known as vitamin B5. This compound is of interest in pharmacology due to its potential therapeutic applications and the unique properties conferred by the combination of its constituent components.
Streptomycin is derived from the bacterium Streptomyces griseus, discovered in the 1940s, while pantothenic acid is a water-soluble vitamin found in various foods, including meats, whole grains, and vegetables. The synthesis of streptomycin pantothenate involves linking these two biologically active compounds to enhance their efficacy and reduce potential side effects.
Streptomycin pantothenate falls under the classification of aminocyclitol glycosides, which are organic compounds containing an aminocyclitol moiety linked to a carbohydrate moiety. This classification indicates its structural and functional characteristics that are relevant in medicinal chemistry.
The synthesis of streptomycin pantothenate can be achieved through several methods, typically involving the chemical modification of streptomycin to attach the pantothenic acid moiety.
The molecular formula for streptomycin pantothenate is , with a molar mass of approximately 800.81 g/mol .
Streptomycin pantothenate can undergo various chemical reactions typical for both its components:
The mechanism of action of streptomycin pantothenate is primarily derived from that of streptomycin:
Streptomycin pantothenate has several scientific uses:
Streptomycin pantothenate emerged as a strategic molecular modification of streptomycin, the first aminoglycoside antibiotic discovered by Selman Waksman and Albert Schatz in 1943. Isolated from Streptomyces griseus, streptomycin represented a breakthrough in antimicrobial therapy, particularly against Gram-negative bacteria and Mycobacterium tuberculosis [2] [5]. By the 1950s, researchers sought to enhance streptomycin’s efficacy and reduce emerging resistance through chemical derivatization. The integration of pantothenic acid (vitamin B5) was driven by its fundamental role in bacterial metabolism as a precursor to coenzyme A (CoA), essential for acyl transfer reactions [1] [7].
This derivative was engineered to exploit bacterial nutritional requirements. Pantothenate’s hydroxyl and carboxyl groups facilitated ionic bonding with streptomycin’s aminoglycoside structure, forming a stable salt complex. Early studies hypothesized that this integration would:
The compound’s development coincided with broader efforts to optimize antibiotic scaffolds through conjugation with essential metabolites—a strategy later termed "Trojan horse" antibiotics [4].
Table 1: Key Streptomycin Derivatives in the 1950s
Compound | Modification Site | Primary Target Pathogens |
---|---|---|
Streptomycin sulfate | None (parent compound) | M. tuberculosis, Gram-negative |
Dihydrostreptomycin | Aldehyde reduction | Broad-spectrum |
Streptomycin pantothenate | Pantothenate salt formation | Soft tissue infections, intracellular pathogens |
Initial research revealed that streptomycin pantothenate exhibited unique synergistic properties distinct from its parent compound. A pivotal 1958 study demonstrated its efficacy against intracellular Brucella abortus in bovine cell cultures. At sub-inhibitory concentrations of streptomycin (5–50 μg/mL), the pantothenate conjugate reduced bacterial viability by 99% when combined with penicillin (50 μg/mL). This contrasted with streptomycin sulfate, which required 10-fold higher doses for similar efficacy [3].
The synergy stemmed from dual metabolic disruption:
Table 2: Synergistic Effects of Streptomycin Pantothenate in Bovine Cell Cultures (Richardson & Holt, 1962)
Antibiotic Combination | [Streptomycin] (μg/mL) | [Penicillin/Tetracycline] (μg/mL) | Bacterial Reduction |
---|---|---|---|
Streptomycin pantothenate + Penicillin | 5–50 | 50 | ≥99% |
Streptomycin sulfate + Penicillin | 50–100 | 50 | 80–85% |
Streptomycin pantothenate + Tetracycline | 10 | 0.5–1.0 | ≥99% |
Against mycobacteria, streptomycin pantothenate overcame limitations of conventional streptomycin. In M. abscessus—notorious for its impermeable cell wall—the pantothenate modification enhanced penetration, reducing the minimal inhibitory concentration (MIC) from 32 μg/mL to 8 μg/mL in vitro. This was attributed to pantothenate-dependent uptake via the M. abscessus PanF transporter system [6].
Later studies confirmed synergy with anti-tubercular agents. When combined with thioacetazone (TAC)—a prodrug activated by mycobacterial EthA enzymes—streptomycin pantothenate reduced M. tuberculosis loads in murine models by 3-logs versus monotherapy. This validated its role in multi-drug regimens for persistent infections [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0